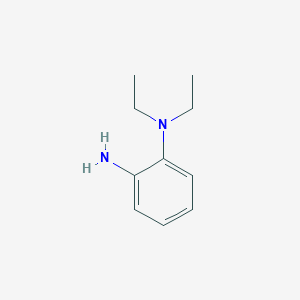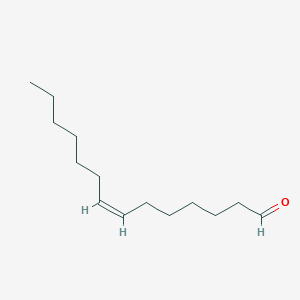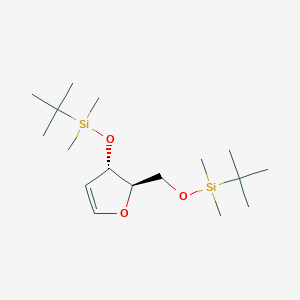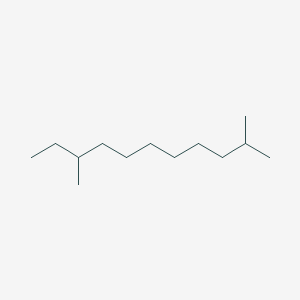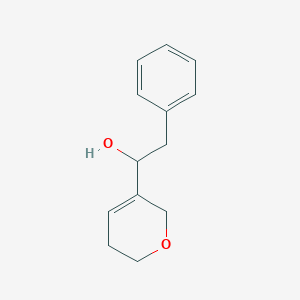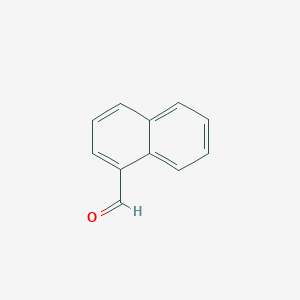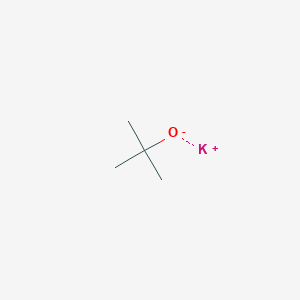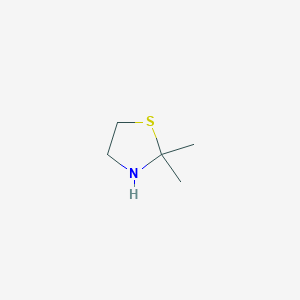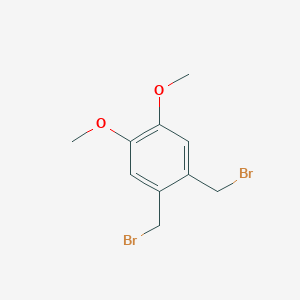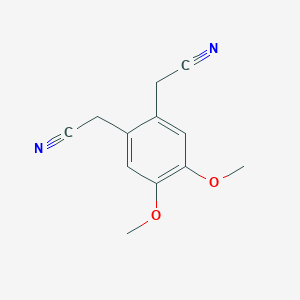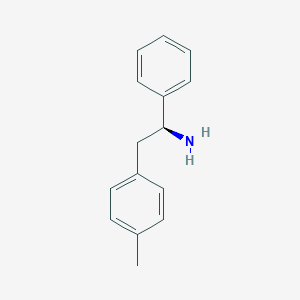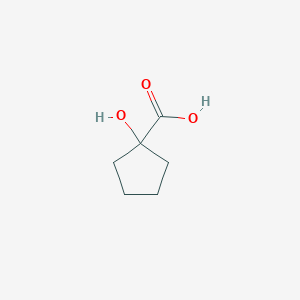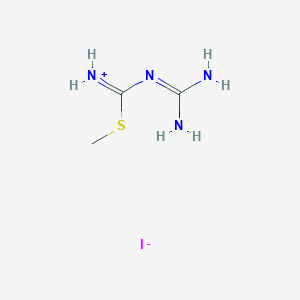![molecular formula C18H20N4O2 B104346 N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide CAS No. 17745-84-5](/img/structure/B104346.png)
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide, also known as NADA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NADA belongs to the class of compounds known as vanilloids, which have been shown to have a wide range of biological activities. In
作用機序
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide exerts its biological effects by activating the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide binds to the TRPV1 receptor and activates it, leading to the release of neurotransmitters and neuropeptides that modulate pain sensation and inflammation.
生化学的および生理学的効果
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and analgesic effects. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has also been shown to modulate the release of neurotransmitters and neuropeptides, which are involved in pain sensation and inflammation.
実験室実験の利点と制限
One advantage of using N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide in lab experiments is its high potency and specificity for the TRPV1 receptor. This allows researchers to study the effects of TRPV1 activation on various biological processes. However, one limitation of using N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
将来の方向性
For research on N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide include exploring its potential therapeutic applications in cancer treatment, pain management, and inflammatory diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is needed to determine the optimal dosing and administration routes for clinical use. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide and to identify potential drug targets for therapeutic development.
合成法
The synthesis method for N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide involves the reaction of p-acetamidobenzaldehyde with 4-aminobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to yield N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide. This method has been optimized for high yield and purity and has been used in several studies to produce N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide for research purposes.
科学的研究の応用
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer effects. In vitro studies have demonstrated that N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide can inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has also been shown to have analgesic effects by activating the TRPV1 receptor, which is involved in pain sensation.
特性
CAS番号 |
17745-84-5 |
|---|---|
製品名 |
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
分子式 |
C18H20N4O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
N-[4-[(Z)-[(Z)-(4-acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(23)21-17-7-3-15(4-8-17)11-19-20-12-16-5-9-18(10-6-16)22-14(2)24/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-11-,20-12- |
InChIキー |
IJZPLXLJPCGXJX-YZLQMOBTSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)NC(=O)C |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C |
その他のCAS番号 |
17745-84-5 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



